molecular formula C17H21NO4.BrH<br>C17H22BrNO4 B192344 Scopolamine hydrobromide CAS No. 114-49-8

Scopolamine hydrobromide

カタログ番号: B192344
CAS番号: 114-49-8
分子量: 384.3 g/mol
InChIキー: WTGQALLALWYDJH-BKODDQECSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

Preparation of Scopolamine Hydrobromide

A method for preparing this compound involves using anisodamine hydrobromide as a starting material :

  • Degradation and Purification: Anisodamine hydrobromide is degraded, separated, and purified to obtain scopolamine hydrochloride .
  • Esterification: Scopolamine hydrochloride is esterified with acetyl tropine chloride to produce acetyl scopolamine .
  • Hydrolysis: Acetyl scopolamine is hydrolyzed to obtain scopolamine racemosum, followed by crystallization to obtain scopolamine racemosum hydrobromide .
  • Resolution and Purification: The scopolamine racemosum hydrobromide is resolved and purified to obtain this compound with a single configuration .

Use as a Reagent

This compound can be used as a reagent in chemical synthesis. For example, it can be used as a precursor to synthesize other compounds .

Hydrolysis of Scopolamine Acetyl

The preparation of this compound includes the hydrolysis of scopolamine acetyl :

  • Extraction: 3M hydrochloric acid is added to the scopolamine acetyl reaction solution for extraction, and the phases are separated .
  • Hydrolysis: The upper water phase is taken and allowed to stand at room temperature for hydrolysis for more than 12 hours to obtain a hydrolysate .
  • pH Adjustment and Extraction: The pH of the hydrolysate is adjusted to 9.0, and the solution is extracted with dichloromethane .
  • Drying and Filtration: Anhydrous sodium sulfate is added to the extract, stirred, and filtered .
  • Crystallization: Dichloromethane is removed from the filtrate under reduced pressure, 6-8 times the amount of ethanol is added for dissolving, and hydrobromic acid is added dropwise to a pH of 2-4. The solution is crystallized at 2-10°C, filtered, and the crystal is dried at 80°C to obtain this compound .

Solid-State Stereochemistry

X-ray diffraction analysis has determined the solid-state stereochemistry of anhydrous this compound. The crystals are orthorhombic with a space group P2 12 12 1 . The structure and conformation of the tropate residue are influenced by the presence or absence of water in the crystal lattice .

科学的研究の応用

Motion Sickness and Nausea

Scopolamine is widely recognized for its effectiveness in preventing motion sickness and postoperative nausea and vomiting. It is commonly administered via transdermal patches, which allow for sustained release over several days. This method is particularly beneficial for scuba divers and patients undergoing surgery, as it helps manage symptoms effectively without the need for frequent dosing .

Gastrointestinal Disorders

The antispasmodic properties of scopolamine make it useful in treating gastrointestinal disorders such as irritable bowel syndrome, bowel colic, and renal or biliary spasms. By reducing gastrointestinal motility and secretions, scopolamine alleviates symptoms associated with these conditions .

Preanesthetic Medication

Scopolamine is often used as a premedication to reduce respiratory secretions during surgery, thereby minimizing the risk of laryngospasm. Its sedative effects also contribute to patient comfort in the perioperative setting .

Antidepressant Effects

Recent studies have highlighted the rapid antidepressant effects of scopolamine hydrobromide in patients with major depressive disorder. Clinical trials have demonstrated significant reductions in depression scores following intravenous administration of scopolamine. For instance, a study reported that patients exhibited a mean reduction of 13.8 points on the Montgomery–Åsberg Depression Rating Scale after treatment, with some achieving remission . This rapid action contrasts with traditional antidepressants, which often take weeks to show effects.

Routes of Administration

This compound can be administered through various routes:

  • Transdermal Patch : Provides continuous delivery over three days.
  • Intravenous Injection : Used in acute settings, particularly for nausea.
  • Oral Tablets : Less common but available for specific indications .

Pharmacokinetic Profile

The pharmacokinetics of scopolamine indicate that it has a half-life allowing for effective dosing schedules, with studies showing its presence detectable in urine for up to 108 hours post-administration .

Side Effects and Contraindications

Common side effects include:

  • Drowsiness
  • Blurred vision
  • Dry mouth
  • Dilated pupils

Scopolamine is contraindicated in patients with narrow-angle glaucoma due to the risk of increased intraocular pressure and should be used cautiously in individuals with chronic lung conditions or those who are hypersensitive to belladonna alkaloids .

Case Study: Antidepressant Efficacy

A randomized controlled trial involving 30 participants demonstrated that those receiving scopolamine showed significant improvement in depressive symptoms compared to placebo controls, highlighting its potential as a novel antidepressant therapy .

Pharmacokinetic Study in Beagle Dogs

Research evaluating the pharmacokinetics of this compound oral disintegrative microencapsulated tablets revealed promising results regarding absorption and bioavailability, suggesting potential for improved formulations in human medicine .

類似化合物との比較

スコポラミンは、アトロピンやヒヨスチアミンなどの他の抗コリン薬と比較されることがよくあります . これら3つの化合物はすべて、同様の作用機序を共有していますが、スコポラミンは、中枢神経系での活性が高く、末梢での副作用が少ないことで特徴付けられます . その他の類似化合物には、以下のようなものがあります。

スコポラミンの独特な特性により、医療と研究の両方において貴重な化合物となっています。

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying scopolamine hydrobromide in pharmaceutical preparations?

Methodological Answer:

  • Identification:
    • Perform qualitative tests for bromide ions by reacting the compound with chlorine water and extracting with chloroform. A yellow-brown color confirms bromide .
    • Measure the pH of a 10% aqueous solution (5.5–6.5) using standardized pH meters .
    • Validate optical rotation: this compound trihydrate has a specific rotation of -25.5° (at 20°C, 5% w/v in water) .
  • Quantification:
    • Use reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 20:80 v/v). Detect at 210 nm. Prepare standard solutions in the mobile phase for calibration .

Q. How should this compound be handled and stored to ensure stability?

Methodological Answer:

  • Storage:
    • Store in airtight, light-resistant containers at 2–8°C to prevent degradation. The trihydrate form is hygroscopic and sensitive to light .
    • For injections, use opaque packaging and maintain pH 3.5–6.5 with hydrobromic acid adjustments to prevent hydrolysis .
  • Safety:
    • Use fume hoods and personal protective equipment (gloves, lab coats) due to its neurotoxicity (LD50 in mice: 20 mg/kg i.p.) .

Q. What pharmacopeial purity tests are critical for this compound?

Methodological Answer:

  • Heavy Metals: Limit ≤10 ppm. Test via USP Method 1: Digest 2.0 g in nitric acid, compare with lead standard solutions .
  • Related Substances:
    • Use HPLC to detect impurities (e.g., apoatropine). Acceptance criteria: Individual impurities ≤0.5%, total impurities ≤2.0% .
    • Prepare sample solutions at 10 mg/mL and standard solutions at 0.1 mg/mL for peak area comparisons .

Advanced Research Questions

Q. How can surface-enhanced Raman spectroscopy (SERS) optimize detection of this compound in aqueous solutions?

Methodological Answer:

  • Procedure:
    • Use silver nanoparticles as the SERS substrate with potassium iodide as the aggregating agent.
    • Identify characteristic Raman peaks: 1002 cm⁻¹ (tropane ring), 1605 cm⁻¹ (aromatic C=C stretching) .
  • Quantitative Analysis:
    • Linear range: 0–10 µg/mL. Calibration curve: y = 4017.76 + 642.47x (R² = 0.983) at 1002 cm⁻¹ .
    • Detection limit: 0.5 µg/mL with 98.5–109.7% recovery and RSD ≤5.5% .

Table 1: SERS Parameters for this compound

ParameterValueReference
Aggregating AgentPotassium iodide
Key Raman Peaks (cm⁻¹)1002, 1605
Detection Limit0.5 µg/mL
Linear Range0–10 µg/mL

Q. How is this compound used to induce cognitive impairment in murine models?

Methodological Answer:

  • Experimental Design:
    • Administer 20 mg/kg (i.p.) to Swiss albino mice (20–25 g) 30 minutes before behavioral tests (e.g., Morris water maze) .
    • Group mice (n=6/group) and pretreat with test agents (e.g., acetylcholinesterase inhibitors) for 27 days to study protective effects .
  • Validation:
    • Confirm cholinergic deficit via hippocampal acetylcholine level measurements (ELISA or LC-MS) .

Q. What crystallization methods improve the purity of this compound?

Methodological Answer:

  • Synthesis:
    • Acidify scopolamine extract (83% purity) with hydrobromic acid (48% w/w) at 0–5°C.
    • Freeze crystallize at -20°C for 24 hours, then vacuum-dry .
  • Validation:
    • Purity ≥99.4% via HPLC (C18 column, 0.1% trifluoroacetic acid:acetonitrile gradient) .
    • Confirm identity via differential scanning calorimetry (melting point: 191–194°C) and optical rotation .

Q. How are impurities profiled in this compound under USP guidelines?

Methodological Answer:

  • Calculations:
    • Impurity (%) = (rU/rS) × (CS/CU) × (1/F) × 100, where F is the relative response factor (see USP Table 2) .
    • Example: For apoatropine (F = 1.2), a peak area ratio of 0.8 yields 0.8/1.0 × 1.0/1.0 × 1/1.2 × 100 = 66.7% impurity .
  • Acceptance Criteria:
    • Individual unspecified impurities ≤0.5%, total ≤2.0% .

特性

CAS番号

114-49-8

分子式

C17H21NO4.BrH
C17H22BrNO4

分子量

384.3 g/mol

IUPAC名

[(1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 3-hydroxy-2-phenylpropanoate;hydrobromide

InChI

InChI=1S/C17H21NO4.BrH/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;/h2-6,11-16,19H,7-9H2,1H3;1H/t11?,12?,13-,14+,15-,16+;

InChIキー

WTGQALLALWYDJH-BKODDQECSA-N

不純物

(1R,2R,4S,5S,7s)-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl (2S)-3-hydroxy-2-phenylpropanoate (norhyoscine);  (1R,2R,4S,5S,7s)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl 2-phenylprop-2-enoate (apohyoscine);  (2RS)-3-hydroxy-2-phenylpropanoic acid (DL-tropic acid);  hyoscyamine

SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.Br

異性体SMILES

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(CO)C4=CC=CC=C4.Br

正規SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.Br

Color/Form

Viscous liquid

melting_point

387 °F (decomposes) (NTP, 1992)

Key on ui other cas no.

114-49-8
672-21-9

物理的記述

Scopolamine hydrobromide appears as colorless crystals or white powder or solid. Has no odor. pH (of 5% solution): 4-5.5. Slightly efflorescent in dry air. Bitter, acrid taste. (NTP, 1992)

ピクトグラム

Acute Toxic; Irritant; Health Hazard

賞味期限

The commercially available transdermal system of scopolamine should be stored at controlled room temperature between 20 and 25 °C. Scopolamine hydrobromide should be stored in tight, light-resistant containers. Scopolamine hydrobromide injections should be stored in light-resistant, single-dose or multiple-dose containers, preferably of USP Type I glass, at 15 to 30 °C;  freezing of the injections should be avoided. Commercially available scopolamine hydrobromide soluble tablets should be stored at controlled room temperature (15 to 30 °C).
SENSITIVE TO LIGHT & AIR. /HYDROBROMIDE TRIHYDRATE/

溶解性

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)

同義語

Apo Dimenhydrinate
Apo-Dimenhydrinate
Aviomarin
Biodramina
Calm X
Calm-X
Cinfamar
Contramareo
Dimen Heumann
Dimen Lichtenstein
Dimenhydrinate
Dimetabs
Dinate
Diphenhydramine Theoclate
DMH
Dramamine
Dramanate
Gravol
Heumann, Dimen
Lünopharm, Reisetabletten
Lichtenstein, Dimen
Marmine
Motion Aid
Motion-Aid
Nausicalm
Reisegold
Reisetabletten Lünopharm
Reisetabletten ratiopharm
Reisetabletten Stada
Reisetabletten-ratiopharm
Rodovan
RubieMen
Stada, Reisetabletten
Superpep
Theoclate, Diphenhydramine
Travel Well
TripTone
Vertigo Vomex
Vertigo-Vomex
Vomacur
Vomex A
Vomisin
Wehamine

蒸気圧

7.18X10-9 mm Hg at 25 °C (est)

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Scopolamine hydrobromide
Reactant of Route 2
Reactant of Route 2
Scopolamine hydrobromide
Reactant of Route 3
Scopolamine hydrobromide
Reactant of Route 4
Scopolamine hydrobromide
Reactant of Route 5
Scopolamine hydrobromide
Reactant of Route 6
Scopolamine hydrobromide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。